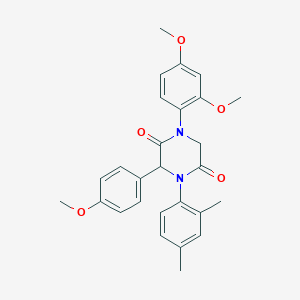![molecular formula C26H27N3O4 B242549 1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242549.png)
1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its potent psychostimulatory effects. MDPV is a designer drug that was first synthesized in the 1960s and has since been used recreationally as a substitute for other stimulants such as cocaine and amphetamines.
Wirkmechanismus
1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels leads to the psychostimulatory effects of the drug. This compound also has an affinity for the serotonin transporter, although its effects on serotonin levels are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. The drug has been shown to increase heart rate, blood pressure, and body temperature, leading to potential cardiovascular complications. This compound has also been shown to cause seizures, psychosis, and other psychiatric symptoms. Long-term use of this compound has been associated with addiction, tolerance, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione has several advantages for use in laboratory experiments. The drug is relatively easy to synthesize and has potent psychostimulatory effects, making it useful for studying the effects of dopamine and norepinephrine on behavior. However, this compound has several limitations for use in laboratory experiments. The drug has a short half-life and is rapidly metabolized, making it difficult to study its long-term effects. This compound is also highly addictive and can cause severe psychiatric symptoms, making it difficult to study in human subjects.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione. One area of research is the development of new synthetic cathinones that have similar effects to this compound but with fewer side effects. Another area of research is the development of new treatments for addiction to this compound and other synthetic cathinones. Finally, researchers are studying the long-term effects of this compound on the brain and behavior, with the goal of better understanding the risks associated with its use.
Synthesemethoden
1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione is synthesized using a multi-step process that involves the reaction of piperazine with 4-bromo-2,5-dimethoxybenzaldehyde to form a Schiff base. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 4-dimethylaminobenzaldehyde to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione has been the subject of numerous scientific studies due to its potent psychostimulatory effects. The drug has been shown to increase dopamine and norepinephrine release in the brain, leading to a surge in energy, euphoria, and increased sociability. This compound has also been shown to have anxiogenic and hallucinogenic effects, making it a popular recreational drug. In addition to its recreational use, this compound has been studied for its potential therapeutic applications. The drug has been shown to have potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
Molekularformel |
C26H27N3O4 |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C26H27N3O4/c1-27(2)19-12-10-18(11-13-19)25-26(31)28(22-16-21(32-3)14-15-23(22)33-4)17-24(30)29(25)20-8-6-5-7-9-20/h5-16,25H,17H2,1-4H3 |
InChI-Schlüssel |
HXHWDPPGYKWBBI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242475.png)
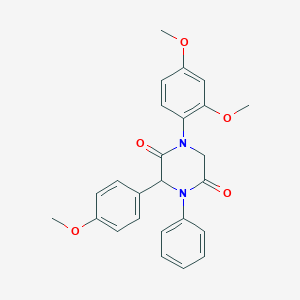
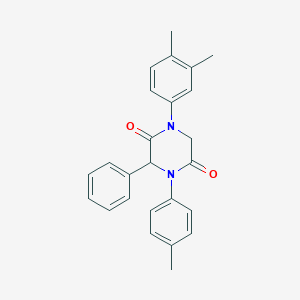
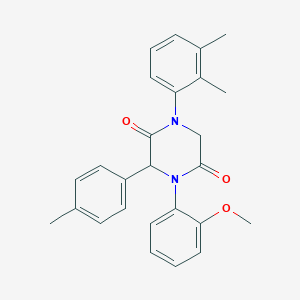

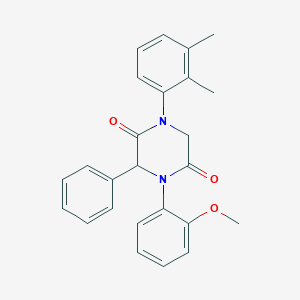
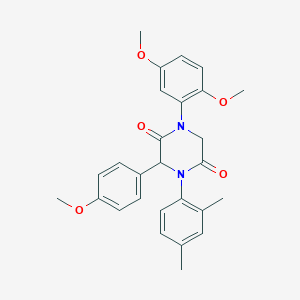
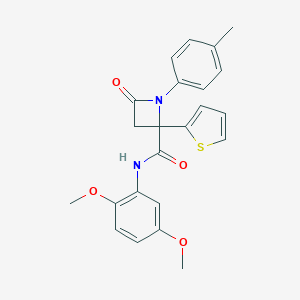
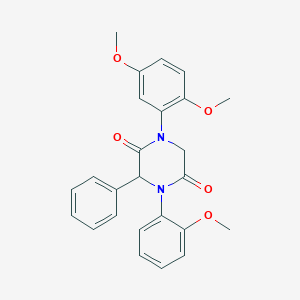
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242491.png)
![1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
